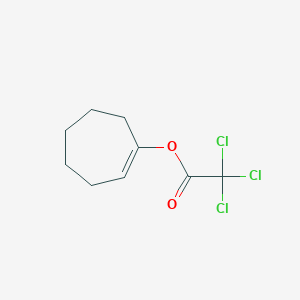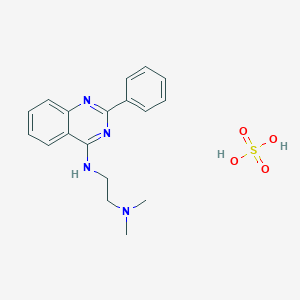
N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine;sulfuric acid is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-phenylquinazoline with N,N-dimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct biological activities.
Wissenschaftliche Forschungsanwendungen
N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular pathways, leading to altered cellular functions and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-N’-(2-phenylquinolin-4-yl)ethane-1,2-diamine
- N,N-dimethyl-N’-(2-pyridyl)ethane-1,2-diamine
- N,N-dimethyl-N’-(2-thiophen-2-yl)ethane-1,2-diamine
Uniqueness
N’,N’-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
831226-57-4 |
|---|---|
Molekularformel |
C18H22N4O4S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C18H20N4.H2O4S/c1-22(2)13-12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14;1-5(2,3)4/h3-11H,12-13H2,1-2H3,(H,19,20,21);(H2,1,2,3,4) |
InChI-Schlüssel |
BBOUKWILIAZYLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)


![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
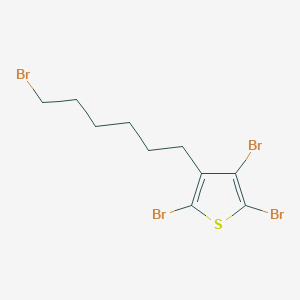
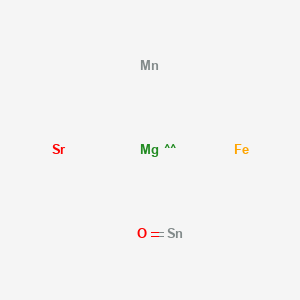
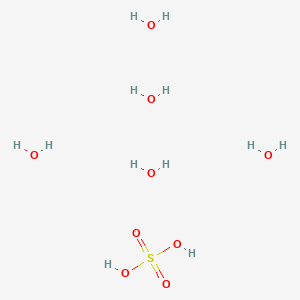
![2-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14217701.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
![Phosphonic acid, [(2S)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester](/img/structure/B14217713.png)
